6-(Di-Boc-amino)-2-bromopyridine
Overview
Description
6-(Di-Boc-amino)-2-bromopyridine is a chemical compound with the molecular formula C15H21BrN2O2. It is characterized by the presence of a bromine atom at the 2-position of the pyridine ring and a di-tert-butoxycarbonyl (Di-Boc) protected amino group at the 6-position. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules for pharmaceutical and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Di-Boc-amino)-2-bromopyridine typically involves the bromination of 6-amino-2-pyridine, followed by protection of the amino group with tert-butoxycarbonyl (Boc) groups. The general steps are as follows:
Bromination: 6-amino-2-pyridine is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide to introduce the bromine atom at the 2-position.
Protection: The resulting 6-amino-2-bromopyridine is then reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to protect the amino group, yielding this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 6-(Di-Boc-amino)-2-bromopyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Deprotection: The Boc groups can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or ethers.
Deprotected Amine: Removal of Boc groups yields 6-amino-2-bromopyridine.
Scientific Research Applications
6-(Di-Boc-amino)-2-bromopyridine is valuable in various fields of scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Serves as an intermediate in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: Utilized in the development of pharmaceuticals, particularly those targeting specific biological pathways.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(Di-Boc-amino)-2-bromopyridine largely depends on its role as an intermediate in chemical reactions. Its bromine atom and protected amino group allow for selective reactions, facilitating the synthesis of target molecules. The compound itself does not have a direct biological mechanism of action but is crucial in the preparation of compounds that do.
Comparison with Similar Compounds
6-Amino-2-bromopyridine: Lacks the Boc protection, making it more reactive but less stable.
6-(Di-Boc-amino)-2-chloropyridine: Similar structure but with a chlorine atom instead of bromine, affecting reactivity and selectivity.
6-(Di-Boc-amino)-2-iodopyridine: Contains an iodine atom, which can be more reactive in certain substitution reactions.
Uniqueness: 6-(Di-Boc-amino)-2-bromopyridine is unique due to the balance it offers between reactivity and stability. The Boc protection provides stability during synthetic steps, while the bromine atom allows for versatile nucleophilic substitution reactions.
This compound’s versatility and stability make it a valuable tool in synthetic organic chemistry, enabling the efficient preparation of a wide range of complex molecules.
Properties
IUPAC Name |
tert-butyl N-(6-bromopyridin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O4/c1-14(2,3)21-12(19)18(13(20)22-15(4,5)6)11-9-7-8-10(16)17-11/h7-9H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXCEYKGPXZUBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=NC(=CC=C1)Br)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584689 | |
Record name | Di-tert-butyl (6-bromopyridin-2-yl)-2-imidodicarbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10584689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870703-61-0 | |
Record name | 1,3-Bis(1,1-dimethylethyl) 2-(6-bromo-2-pyridinyl)imidodicarbonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=870703-61-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Di-tert-butyl (6-bromopyridin-2-yl)-2-imidodicarbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10584689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(Di-Boc-amino)-2-bromopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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